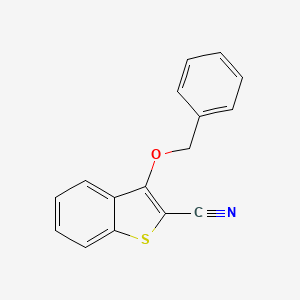

![molecular formula C17H23ClN2O4S B3038431 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone CAS No. 861212-73-9](/img/structure/B3038431.png)

1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone

Descripción general

Descripción

Stereoselective Behavior Analysis

The functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine exhibits stereoselective behavior, which is crucial for its role as an L-type calcium channel blocker. The stereocenter at C-2 of the pyrrolidine ring allows for the separation of two enantiomers, which have been studied for their functional, electrophysiological, and binding properties. The differences between the enantiomers align with experimental data, suggesting specific molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity .

Synthesis and Antimicrobial Activity

A series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial activity against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings influences antibacterial activity, with several compounds showing significant potency .

Tetrahydropyridine Derivatives Synthesis

Sulfonated tetrahydropyridine derivatives were synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This reaction proceeds efficiently without catalysts or additives, yielding the desired products in moderate to good yields .

O-Substituted Derivatives Synthesis

A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and characterized. These compounds exhibited promising bioactivity against various enzymes, particularly butyrylcholinesterase .

Crystal Structure Studies

The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron .

Novel Quinolinone Derivative Synthesis

A novel quinolinone derivative was synthesized and its structure was analyzed using X-ray crystallography and DFT calculations. The molecule's stability, reactivity, and intramolecular interactions were studied, providing insights into its potential chemical behavior .

Arylsulfonylpyrrolidines Synthesis

New 1-(arylsulfonyl)pyrrolidines were synthesized from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, offering a mild and convenient method for producing pyrrolidine-1-sulfonylarene derivatives .

Piperidylidene-2-Sulfonamides Synthesis

The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides yielded 1-methylpiperidylidene-2-sulfon(cyan)amides. This reaction provides a high-yield route to these compounds .

Sulfonamides Synthesis from Tetrahydropyridines

1-Substituted-1,2,3,4-tetrahydropyridines reacted with organic azides to form 1-substituted-piperidylidene-2-sulfonamides, demonstrating the versatility of these reactions in synthesizing a variety of sulfonamide derivatives .

Crystal Structure of Toluene-Sulfonyl Derivative

The crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was elucidated, showing that the piperidine ring is in a chair conformation and the sulfur atom's geometry is close to tetrahedral. The structure is stabilized by inter and intramolecular hydrogen bonds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- This compound and its derivatives have been extensively studied in the synthesis of functionalized pyridines and pyridinones, which are key structures in many pharmaceutical and chemical applications. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, involving catalytic amounts of piperidine, has been explored (Mekheimer et al., 1997).

- The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, related to the target compound, has been synthesized and characterized, with its structure investigated through X-ray crystallography (Girish et al., 2008).

Chemical Reactions

- Acid-catalyzed reactions involving derivatives of this compound, such as 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, have led to the formation of new 1-(arylsulfonyl)pyrrolidines. These reactions occur under mild conditions and are a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Antimicrobial Activity

- Some derivatives of this compound have been investigated for their antimicrobial activities. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives exhibited significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, a tomato plant (Vinaya et al., 2009).

Molecular Design and Synthesis

- Novel molecular designs incorporating spiro-piperidine units in synthetic bacteriochlorins have been developed, allowing tailoring of bacteriochlorin by nitrogen derivatization and tuning of spectral properties (Reddy et al., 2013).

Antimycobacterial Evaluation

- Spiro-pyrido-pyrrolizines and pyrrolidines, synthesized via reactions involving 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, were screened for in vitro activity against Mycobacterium tuberculosis, showing potential as antimycobacterial agents (Kumar et al., 2009).

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities, given the observed activities of related compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Mecanismo De Acción

Mode of Action

The presence of a sulfonyl group and a chlorophenyl group could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Sulfonyl compounds are known to play roles in various biochemical pathways, including signal transduction, protein folding, and cellular metabolism .

Pharmacokinetics

The presence of a sulfonyl group and a chlorophenyl group could potentially affect the compound’s solubility, absorption, and distribution in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Propiedades

IUPAC Name |

1-[[1-(4-chlorophenyl)sulfonyl-4-hydroxypiperidin-4-yl]methyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4S/c18-14-1-3-16(4-2-14)25(23,24)20-11-7-17(22,8-12-20)13-19-9-5-15(21)6-10-19/h1-4,22H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFMTLOPUSQZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135258 | |

| Record name | 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861212-73-9 | |

| Record name | 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861212-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide](/img/structure/B3038350.png)

![2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B3038353.png)

![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)

![2-[5-(1,3-dihydro-2H-isoindol-2-yl)-2-fluorophenyl]-1,3-benzoxazole](/img/structure/B3038357.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile](/img/structure/B3038359.png)

![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)

![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B3038363.png)

![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B3038366.png)

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)